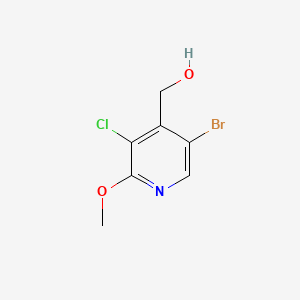
(5-Bromo-3-chloro-2-methoxypyridin-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromo-3-chloro-2-methoxypyridin-4-yl)methanol is a chemical compound with the molecular formula C7H7BrClNO2 and a molecular weight of 252.49 g/mol . This compound is part of the pyridine family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
The synthesis of (5-Bromo-3-chloro-2-methoxypyridin-4-yl)methanol typically involves the bromination and chlorination of a pyridine derivative, followed by methoxylation and reduction to introduce the methanol group. One common synthetic route starts with 2-chloro-5-bromopyridine, which undergoes methoxylation using sodium methoxide in methanol. The resulting intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the final product .
Analyse Chemischer Reaktionen
(5-Bromo-3-chloro-2-methoxypyridin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the halogen atoms, yielding a simpler pyridine derivative.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. .
Wissenschaftliche Forschungsanwendungen
(5-Bromo-3-chloro-2-methoxypyridin-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the synthesis of drug candidates targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties .
Wirkmechanismus
The mechanism of action of (5-Bromo-3-chloro-2-methoxypyridin-4-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit a specific enzyme by binding to its active site, thereby blocking the enzyme’s function. The exact molecular targets and pathways involved vary depending on the specific context of its use .
Vergleich Mit ähnlichen Verbindungen
(5-Bromo-3-chloro-2-methoxypyridin-4-yl)methanol can be compared with other similar compounds such as:
(5-Bromo-3-methoxypyridin-2-yl)methanol: This compound has a similar structure but lacks the chlorine atom, which may result in different reactivity and biological activity.
(5-Bromo-2-chloro-pyridin-3-yl)-methanol: This compound has a similar structure but differs in the position of the methanol group, which can affect its chemical properties and applications.
Methyl 5-bromo-2-methoxypyridine-3-carboxylate: This compound has a carboxylate group instead of a methanol group, leading to different chemical behavior and uses.
Eigenschaften
Molekularformel |
C7H7BrClNO2 |
|---|---|
Molekulargewicht |
252.49 g/mol |
IUPAC-Name |
(5-bromo-3-chloro-2-methoxypyridin-4-yl)methanol |
InChI |
InChI=1S/C7H7BrClNO2/c1-12-7-6(9)4(3-11)5(8)2-10-7/h2,11H,3H2,1H3 |
InChI-Schlüssel |
FFKHAFHSNBSYPZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=C(C(=C1Cl)CO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



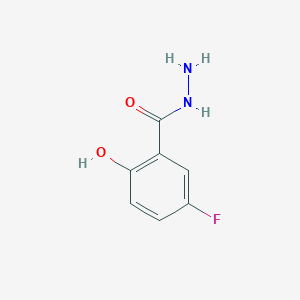

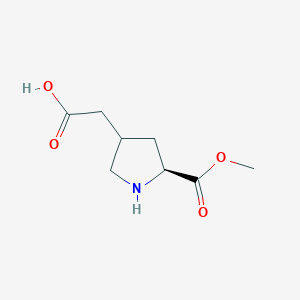


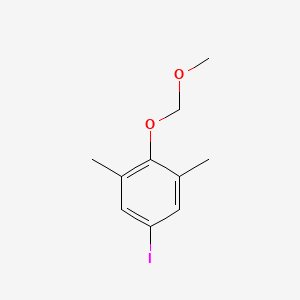
![1-amino-6-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-naphthalene-2-carboxylic acid](/img/structure/B14017013.png)
![4-[4-(Ethylamino)phenyl]sulfonylaniline](/img/structure/B14017021.png)

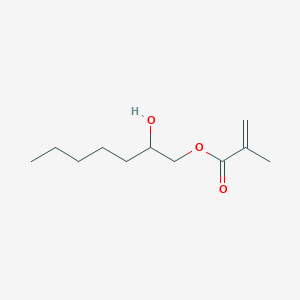

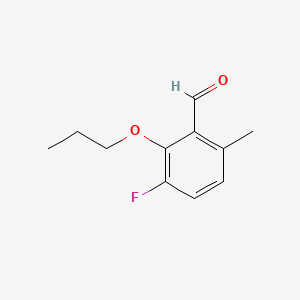
![4-Hydroxy-2,7,7-trimethyl-1,3,4,6,8,9-hexahydropyrido[3,4-b]indol-5-one](/img/structure/B14017048.png)
